molecular formula C20H16N2OS2 B11682148 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11682148
M. Wt: 364.5 g/mol
InChI Key: OFTBZMMGENQGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,4-dimethylphenyl group at position 5 and a phenyl group at position 3 ().

Properties

Molecular Formula

C20H16N2OS2

Molecular Weight

364.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N2OS2/c1-12-8-9-14(10-13(12)2)16-11-25-18-17(16)19(23)22(20(24)21-18)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,24)

InChI Key

OFTBZMMGENQGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely reported method involves the cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carboxamide with phenyl isothiocyanate. This reaction proceeds in ethanol under reflux, forming a thiourea intermediate that cyclizes in the presence of potassium hydroxide to yield the thienopyrimidinone core. The reaction mechanism proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by dehydration (Figure 1).

Reaction Conditions

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: Reflux (78–100°C)

  • Catalyst: KOH or NaOH

  • Yield: 45–68%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, heating a mixture of 2-amino-4,5-dimethylthiophene-3-carboxamide and phenyl isothiocyanate in DMF at 120°C for 20 minutes under microwave conditions achieves cyclization with a 72% yield, compared to 12 hours under conventional heating. This method reduces side reactions and improves purity.

Alternative Pathway via Thieno[2,3-d]pyrimidin-4-ones

An alternative route involves functionalizing preformed thieno[2,3-d]pyrimidin-4-ones. For instance, 5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is treated with phosphorus pentasulfide (P₂S₅) in toluene under reflux to introduce the thioxo group, followed by phenyl substitution using iodobenzene in the presence of a palladium catalyst.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts yield and reaction rate. Polar aprotic solvents like DMF facilitate higher solubility of intermediates, while ethanol promotes cyclization but may require longer reaction times. Optimal temperatures range from 80°C (for cyclocondensation) to 120°C (for microwave-assisted steps).

Catalytic Systems

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic methods:

  • IR Spectroscopy: A strong absorption band at 1,660–1,680 cm⁻¹ confirms the C=O stretch of the pyrimidinone ring. The thioxo group (C=S) appears at 1,190–1,210 cm⁻¹.

  • ¹H NMR: Key signals include singlet peaks for methyl groups (δ 2.20–2.35 ppm) and aromatic protons from the phenyl and dimethylphenyl substituents (δ 6.80–7.50 ppm).

  • Mass Spectrometry: Molecular ion peaks align with the expected molecular weight (e.g., m/z 378 for C₂₁H₁₈N₂OS₂).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Advantages
Conventional CyclizationEthanol, reflux, 12 h45–6890–95Low cost, scalable
Microwave-AssistedDMF, 120°C, 20 min7298Rapid, high yield
Post-FunctionalizationP₂S₅, Pd catalysis5588Flexibility in substituent addition

Challenges and Limitations

  • Regioselectivity: Competing reactions at the 2- and 3-positions of the thienopyrimidinone core can lead to isomeric byproducts.

  • Purification: The compound’s low solubility in common solvents complicates recrystallization, necessitating chromatographic separation.

  • Stability: The thioxo group is prone to oxidation, requiring inert atmospheres during synthesis.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to maintain precise temperature control and reduce reaction times. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, improve throughput .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site of the enzyme.

Comparison with Similar Compounds

Physicochemical and Pharmacological Trends

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted)
Target Compound 357.49 ~3.8 Low (lipophilic)
3,5-Diphenyl analog (CAS 142465-09-6) 336.44 ~3.2 Moderate
Compound IV () 329.40 ~2.5 Moderate

Key Observations :

  • The target compound’s 3,4-dimethylphenyl group increases lipophilicity (higher LogP) compared to analogs with smaller substituents, favoring membrane permeability but limiting aqueous solubility.
  • Heteroaromatic substituents (e.g., pyridinyl in Compound IV) reduce LogP, enhancing solubility.

Key Insights :

  • Aromatic substituents (phenyl, dimethylphenyl) correlate with antitumor and antioxidant activities, likely due to enhanced interactions with hydrophobic enzyme pockets.
  • Electron-withdrawing groups (e.g., Cl) may improve metabolic stability, extending half-life.

Biological Activity

5-(3,4-Dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thieno[2,3-d]pyrimidine Framework : This is achieved through cyclization reactions involving thioamides and appropriate carbonyl compounds.
  • Functionalization : The introduction of the 3,4-dimethylphenyl group is accomplished via electrophilic aromatic substitution.

Biological Activity

The biological activities of this compound have been extensively studied. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. Notably:

  • HeLa Cells : IC50 values around 15 µM were reported.
  • MCF-7 Cells : The compound demonstrated an IC50 of approximately 20 µM.

These findings indicate a potential role in cancer therapy.

Anti-inflammatory Effects

In vitro assays have revealed that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

The proposed mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : It is hypothesized that the thienopyrimidine structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Cytokine Modulation : By modulating cytokine release, this compound may help in reducing inflammation and associated tissue damage.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant apoptosis induction in HeLa cells after 24 hours of treatment.
  • Case Study on Antimicrobial Efficacy :
    • Another study focused on testing the antimicrobial efficacy against drug-resistant strains of Staphylococcus aureus. The compound showed potent activity with lower MIC values compared to conventional antibiotics.

Q & A

What are the key considerations in designing a synthetic route for this compound?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions starting from simpler precursors like 2-amino-thiophene derivatives. Key steps include:

  • Cyclization : Use formic acid or polyphosphoric acid to form the pyrimidinone core .
  • Substitution : Introduce the 3,4-dimethylphenyl group via nucleophilic aromatic substitution or Suzuki coupling .
  • Optimization : Control reaction temperature (e.g., reflux conditions), solvent polarity (e.g., DMF or THF), and stoichiometry to minimize by-products .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Which spectroscopic and crystallographic methods are most effective for confirming the structure of thieno[2,3-d]pyrimidinone derivatives?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions and core structure. For example, the thioxo group (C=S) appears as a deshielded carbon signal at ~170 ppm in 13^{13}C NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns. For example, single-crystal X-ray studies can validate the dihydrothieno-pyrimidinone ring planarity .

How can structure-activity relationship (SAR) studies be systematically conducted for thieno[2,3-d]pyrimidinone derivatives?

Level: Advanced
Methodological Answer:

  • Analog Synthesis : Modify substituents at the 2-(thioxo), 3-(phenyl), and 5-(dimethylphenyl) positions. For example, replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., CF3_3) to assess electronic effects .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., antiproliferative activity in cancer lines) .
  • Computational Modeling : Perform molecular docking to predict binding affinities to targets like ATP-binding pockets .

What experimental strategies are recommended to resolve contradictions in biological activity data across different assays?

Level: Advanced
Methodological Answer:

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature) to rule out variability .
  • Orthogonal Assays : Use complementary methods (e.g., fluorescence polarization and surface plasmon resonance) to cross-validate target engagement .
  • Dose-Response Analysis : Evaluate activity across a concentration gradient to distinguish true efficacy from assay artifacts .

What in vitro and in silico approaches are utilized to elucidate the mechanism of action of 5-(3,4-dimethylphenyl)-substituted thieno[2,3-d]pyrimidinones?

Level: Advanced
Methodological Answer:

  • Target Identification : Use affinity chromatography or chemical proteomics to isolate binding proteins .
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC50_{50}) under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Pathway Analysis : Apply RNA sequencing or phosphoproteomics to map signaling pathways affected by the compound .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions over time to assess stability and binding modes .

How do variations in substitution patterns at the 2- and 3-positions of the thieno[2,3-d]pyrimidinone core influence physicochemical properties?

Level: Advanced
Methodological Answer:

  • Lipophilicity : Replace the 2-thioxo group with sulfonyl or methylthio groups to alter logP values, measured via HPLC .
  • Solubility : Introduce polar groups (e.g., -OH, -NH2_2) at the 3-phenyl position and assess solubility in aqueous buffers .
  • Stability : Perform accelerated stability studies (e.g., 40°C/75% RH) to evaluate degradation pathways (e.g., oxidation of thioxo to sulfonyl) .

What strategies are effective in optimizing reaction yields during the synthesis of complex thieno[2,3-d]pyrimidinones?

Level: Advanced
Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions to improve efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
  • By-Product Analysis : Use LC-MS to identify impurities and adjust stoichiometry or solvent systems (e.g., switch from DCM to acetonitrile) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.